molecular formula C18H14N2O2 B11841543 Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- CAS No. 106910-71-8

Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-

Cat. No.: B11841543
CAS No.: 106910-71-8
M. Wt: 290.3 g/mol
InChI Key: ACZOPDXPANCKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .

Biological Activity

Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is characterized by the presence of a naphthalene moiety and an amine functional group. This unique structure contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially influencing neurotransmitter systems.

Biological Activity

The biological activities of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- have been studied in various contexts:

  • Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound may also reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was linked to the activation of caspase pathways .
  • Anti-inflammatory Properties :
    • In a model of inflammation, Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing chronic inflammatory conditions .
  • Neuroprotective Effects :
    • Another investigation reported neuroprotective properties in neuronal cell cultures exposed to oxidative stress. The compound enhanced cell viability and reduced reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
NeuroprotectiveEnhances viability under oxidative stress

Properties

CAS No.

106910-71-8

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O2/c19-18(22)14-7-3-4-8-16(14)20-11-15-13-6-2-1-5-12(13)9-10-17(15)21/h1-11,21H,(H2,19,22)

InChI Key

ACZOPDXPANCKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.